Structural Elucidation of tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate: An In-Depth NMR Analysis
Structural Elucidation of tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate: An In-Depth NMR Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Validation, NMR Causality, and Experimental Methodologies
Executive Summary
The compound tert-butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate (CAS: 2171869-46-6) is a highly specialized, conformationally restricted bicyclic building block utilized in advanced medicinal chemistry[1]. Featuring a 7-membered azepane ring fused to a cyclopropane moiety, this scaffold introduces rigidified 3D vectors critical for optimizing target binding affinities and metabolic stability[2].
However, the fused nature of the 2-azabicyclo[5.1.0]octane system complicates structural validation. The interplay between the diamagnetic anisotropy of the cyclopropane ring and the inductive effects of two distinct nitrogen atoms (the ring secondary amine and the exocyclic carbamate) creates a highly nuanced nuclear magnetic resonance (NMR) profile. This guide provides a comprehensive, causality-driven framework for the 1 H and 13 C NMR assignment of this molecule.
Structural Dynamics and Chemical Shift Causality
To accurately interpret the NMR spectra of this bicyclic carbamate, one must move beyond empirical matching and understand the fundamental physical chemistry driving the chemical shifts.
The Cyclopropane Anisotropic Effect
The C–C bonds of the cyclopropane ring possess significant π -character, generating a localized diamagnetic ring current when exposed to an external magnetic field B0 . According to the Pople point-dipole model, protons situated within the shielding cone of this ring current experience a strong upfield shift. Typically, cyclopropyl protons resonate between 0.50 and 1.00 ppm.
Desymmetrization of the Bridgehead Protons
A critical diagnostic feature of the 2-azabicyclo[5.1.0]octane core is the profound desymmetrization of the bridgehead protons (C1–H and C7–H).
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C7–H acts as a standard cyclopropyl bridgehead and remains highly shielded (~1.05 ppm).
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C1–H , however, is directly bonded to the electronegative ring nitrogen (N2). The inductive electron withdrawal from N2 strips electron density from C1, counteracting the cyclopropyl shielding effect and shifting C1–H significantly downfield (~1.80 ppm).
The C8 Carbamate Environment
The C8 methine proton sits at the apex of the cyclopropane ring but is directly attached to the tert-butyloxycarbonyl (Boc) protected amine. The electronegative carbamate nitrogen pulls electron density away via the inductive effect, shifting the C8–H resonance downfield to approximately 2.45 ppm. The quadrupolar moment of the 14 N nucleus ( I=1 ) also induces rapid relaxation, often broadening the adjacent NH proton signal (~4.80 ppm).
Fig 1: Self-validating NMR workflow for structural elucidation of bicyclic carbamates.
Quantitative Data: Predictive NMR Assignments
Based on the stereoelectronic principles outlined above and homologous azabicyclo[5.1.0]octane scaffolds[3], the following tables summarize the consensus predictive chemical shifts.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment Logic |
| Boc-NH | 4.80 | br s | 1H | Deshielded by carbamate carbonyl; broadened by 14 N quadrupolar relaxation. |
| C3-H 2 | 2.80 – 3.00 | m | 2H | Aliphatic methylene directly α to the N2 ring nitrogen. |
| C8-H | 2.45 | m | 1H | Cyclopropyl methine α to Boc-NH; balance of shielding/deshielding forces. |
| C1-H | 1.80 | m | 1H | Bridgehead proton α to N2; downfield relative to C7. |
| Ring N2-H | 1.75 | br s | 1H | Secondary amine proton; exchangeable with D 2 O. |
| C4, C5, C6 | 1.20 – 1.70 | m | 6H | Azepane ring aliphatic envelope; complex due to conformational locking. |
| Boc-CH 3 | 1.44 | s | 9H | Equivalent tert-butyl methyl protons. |
| C7-H | 1.05 | m | 1H | Bridgehead proton isolated from nitrogen; pure cyclopropyl shielding. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment Logic |
| C=O (Boc) | 156.2 | Quaternary | Highly deshielded carbamate carbonyl carbon. |
| C(CH 3 ) 3 | 79.5 | Quaternary | Oxygen-bound quaternary carbon of the Boc group. |
| C3 | 48.5 | CH 2 | Deshielded by direct attachment to the N2 ring nitrogen. |
| C1 | 40.5 | CH | Bridgehead carbon deshielded by N2, mitigating cyclopropyl upfield shift. |
| C8 | 34.2 | CH | Cyclopropyl apex carbon attached to the exocyclic nitrogen. |
| C4, C5, C6 | 26.4 – 29.8 | CH 2 | Standard aliphatic azepane carbons. |
| Boc-CH 3 | 28.4 | CH 3 | Three equivalent methyl carbons. |
| C7 | 18.5 | CH | Shielded bridgehead cyclopropyl carbon (no heteroatom attachment). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment of tert-butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate, the following self-validating methodology must be employed. This protocol prevents the misassignment of overlapping aliphatic multiplets.
Step 1: Sample Preparation
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Weigh 15–20 mg of the purified compound.
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Dissolve completely in 0.6 mL of CDCl 3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
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Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).
Step 2: 1D Acquisition & Orthogonal Validation (D 2 O Shake)
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Acquire the standard 1 H spectrum at 298 K (ns=16, d1=1.0s).
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Validation Step: To unambiguously identify the heteroatom protons (Boc-NH and Ring N2-H), add 10 μ L of D 2 O to the NMR tube.
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Shake vigorously for 30 seconds and allow the phases to separate.
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Re-acquire the 1 H spectrum. The complete disappearance of the broad singlets at ~4.80 ppm and ~1.75 ppm validates their assignment as exchangeable protons, isolating the C1-H and C4-C6 multiplets.
Step 3: 2D Correlation Mapping
Because the azepane ring (C4, C5, C6) is conformationally locked by the fused cyclopropane, the geminal protons become highly diastereotopic, resulting in second-order multiplets.
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HSQC (Heteronuclear Single Quantum Coherence): Run to map directly bonded C-H pairs. This will cleanly separate the C8 methine (~34.2 ppm / 2.45 ppm) from the overlapping aliphatic envelope.
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COSY (Correlation Spectroscopy): Use to trace the contiguous spin system from C1 → C8 → C7. The Karplus relationship dictates that the cis coupling ( 3Jcis ) across the cyclopropane ring will be approximately 8–10 Hz, while trans coupling ( 3Jtrans ) will be 4–6 Hz.
Fig 2: 2D NMR logic tree for the unambiguous assignment of the C8 cyclopropyl methine.
References
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Wang, Y., et al. "Iridium-Catalyzed Cycloisomerization of N-Tethered 1,7-Enynes: Construction of an Azabicyclo[5.1.0]octene System." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
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De Bo, G., et al. "Kulinkovich-type reactions of thioamides: similar to those of carboxylic amides?" Chemical Communications, Royal Society of Chemistry. Available at:[Link]
